molecular formula C8H9ClN2S2 B1525732 2-Chloro-3-(1,3-dithian-2-YL)pyrazine CAS No. 874114-28-0

2-Chloro-3-(1,3-dithian-2-YL)pyrazine

Cat. No.: B1525732
CAS No.: 874114-28-0
M. Wt: 232.8 g/mol
InChI Key: OBZGHDUHUNPBBW-UHFFFAOYSA-N
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Description

2-Chloro-3-(1,3-dithian-2-YL)pyrazine is a chemical compound with the molecular formula C8H9CLN2S2 and a molecular weight of 232.76 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClN2S2/c9-7-6(10-2-3-11-7)8-12-4-1-5-13-8/h2-3,8H,1,4-5H2 . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 362.0±42.0 °C and a predicted density of 1.385±0.06 g/cm3 . Its pKa is predicted to be -2.46±0.10 .

Scientific Research Applications

Neurological and Psychiatric Research

2-Chloro-3-(1,3-dithian-2-yl)pyrazine, as part of its derivatives, has been studied for its effects on neurological and psychiatric conditions. For instance, MK-212, a derivative, was investigated for its influence on body temperature and behavior in schizophrenic patients, revealing insights into serotonin receptor responsivity in schizophrenia (Lee et al., 1992). Another study on MK-212 highlighted its potential in studying serotonin receptor sensitivity in humans by observing its effects on serum cortisol and prolactin levels (Lowy & Meltzer, 1988). Such studies demonstrate the chemical's relevance in understanding neurotransmitter systems and their relation to mental health disorders.

Cancer Research

In the realm of oncology, pyrazine derivatives, like Pyrazine diazohydroxide (PZDH), have been evaluated for their therapeutic potential. A Phase II study of PZDH in hormone refractory prostate cancer utilized PSA decline as a primary endpoint, although the activity was minimal, highlighting the challenges in treating advanced cancers (Edelman et al., 2004). Similar studies were conducted for renal and colorectal cancer, aiming to correlate safety and tolerance with pharmacokinetics and pH levels, but no significant responses were observed in either tumor type (Vogelzang et al., 1998).

Dermatological and Allergic Reactions

Isothipendyl chlorhydrate, another derivative, has been implicated in contact photoallergy, underscoring the importance of understanding the allergic potential of chemicals and the need for thorough testing in the development of dermatological products (Bibas et al., 2012). This showcases the significance of this compound derivatives in dermatological research, especially concerning sensitivity and allergic reactions.

Pharmacodynamics and Pharmacokinetics

The metabolization and degradation patterns of related compounds, like piperazine- and dimethylamino-substituted phenothiazine drugs, have been studied to understand their biotransformation in various species. This research provides valuable insights into the pharmacodynamics and pharmacokinetics of these compounds, critical for drug development and safety evaluations (Breyer et al., 1974).

Safety and Hazards

The safety information for 2-Chloro-3-(1,3-dithian-2-YL)pyrazine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-(1,3-dithian-2-yl)pyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, particularly those genes involved in detoxification processes. The compound’s structure allows it to fit into the active sites of enzymes, altering their function and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing detoxification pathways . At higher doses, toxic or adverse effects can be observed, including oxidative stress and cellular damage. These threshold effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites in the body. The compound’s metabolism may also involve the formation of reactive intermediates, which can further interact with cellular components.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical processes.

Properties

IUPAC Name

2-chloro-3-(1,3-dithian-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S2/c9-7-6(10-2-3-11-7)8-12-4-1-5-13-8/h2-3,8H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZGHDUHUNPBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725579
Record name 2-Chloro-3-(1,3-dithian-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874114-28-0
Record name 2-Chloro-3-(1,3-dithian-2-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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